2H-Benzoimidazol-2-ylamine
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Overview
Description
2H-Benzimidazol-2-amine is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds . The chemical formula for 2H-Benzimidazol-2-amine is C7H7N3 . This compound is known for its diverse pharmacological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 2H-Benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . Other methods include the reaction of o-phenylenediamine with aldehydes or carbondisulphide in alkaline alcoholic solutions . Industrial production methods often utilize microwave irradiation to achieve high yields in shorter reaction times .
Chemical Reactions Analysis
2H-Benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium metabisulphite.
Reduction: It can be reduced in the presence of reducing agents such as iron powder and NH4Cl.
Substitution: It reacts with aromatic aldehydes to form benzimidazole derivatives.
Common reagents used in these reactions include formic acid, aldehydes, and sodium metabisulphite . Major products formed from these reactions are benzimidazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
2H-Benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is used in the development of drugs for treating parasitic diseases and as an anticancer agent.
Industry: It is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and protein receptors . It acts by inhibiting the activity of these targets, leading to various pharmacological effects . For example, it has been shown to inhibit the activity of trypsin-1 in humans .
Comparison with Similar Compounds
2H-Benzimidazol-2-amine is unique among benzimidazoles due to its specific structure and pharmacological activities. Similar compounds include:
1H-Benzimidazole: Another benzimidazole with a slightly different structure.
2-Amino-1H-benzimidazole: A compound with similar chemical properties but different biological activities.
These compounds share the benzimidazole core structure but differ in their substituents and specific activities .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H,8H2 |
InChI Key |
DERVZEOWPBCBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(N=C2C=C1)N |
Origin of Product |
United States |
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